6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid
Overview
Description
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid is a compound that features an indole core structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 6-position and a carboxylic acid group at the 2-position. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid typically involves the protection of the amino group on the indole ring with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-indole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow microreactor systems, which offer better control over reaction conditions and improved efficiency compared to batch processes . The use of such systems allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, often facilitated by coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF).
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Electrophilic substitution yields various substituted indoles.
Coupling: Formation of amide bonds yields peptides or other amide-containing compounds.
Scientific Research Applications
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, such as coupling to form peptides or other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-1H-indole-2-carboxylic acid
- tert-butoxycarbonyl-protected amino acids
- tert-butoxycarbonyl-protected peptides
Uniqueness
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and stability. The presence of both the Boc-protected amino group and the carboxylic acid group allows for versatile synthetic applications, particularly in peptide synthesis and the preparation of complex organic molecules .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-5-4-8-6-11(12(17)18)16-10(8)7-9/h4-7,16H,1-3H3,(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJVTFJOVLUAJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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